molecular formula C9H10BBrO2 B14081272 (2-Bromo-4-cyclopropylphenyl)boronic acid

(2-Bromo-4-cyclopropylphenyl)boronic acid

Cat. No.: B14081272
M. Wt: 240.89 g/mol
InChI Key: AYFOBYPBVMJOJQ-UHFFFAOYSA-N
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Description

(2-Bromo-4-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO2. It is a boronic acid derivative that features a bromine atom and a cyclopropyl group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-4-cyclopropylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and various oxidized or reduced derivatives depending on the specific reaction conditions .

Scientific Research Applications

(2-Bromo-4-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • Cyclopropylboronic acid

Comparison: (2-Bromo-4-cyclopropylphenyl)boronic acid is unique due to the presence of both a bromine atom and a cyclopropyl group on the phenyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions compared to other boronic acids .

Properties

Molecular Formula

C9H10BBrO2

Molecular Weight

240.89 g/mol

IUPAC Name

(2-bromo-4-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BBrO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2H2

InChI Key

AYFOBYPBVMJOJQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2CC2)Br)(O)O

Origin of Product

United States

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